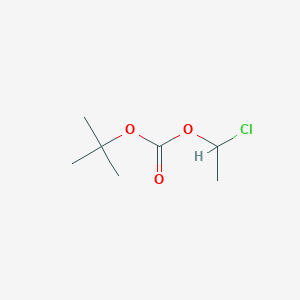

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester

CAS No.: 98015-51-1

Cat. No.: VC4976034

Molecular Formula: C7H13ClO3

Molecular Weight: 180.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98015-51-1 |

|---|---|

| Molecular Formula | C7H13ClO3 |

| Molecular Weight | 180.63 |

| IUPAC Name | tert-butyl 1-chloroethyl carbonate |

| Standard InChI | InChI=1S/C7H13ClO3/c1-5(8)10-6(9)11-7(2,3)4/h5H,1-4H3 |

| Standard InChI Key | KDXWFUGPHWFKSZ-UHFFFAOYSA-N |

| SMILES | CC(OC(=O)OC(C)(C)C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a tert-butyl group (1,1-dimethylethyl) linked via a carbonate ester to a 1-chloroethyl moiety. The tert-butyl group confers steric bulk, while the chloroethyl segment introduces reactivity toward nucleophilic substitution. The InChIKey (KDXWFUGPHWFKSZ-UHFFFAOYSA-N) and SMILES (CC(OC(=O)OC(C)(C)C)Cl) notations precisely define its connectivity.

Physical Properties

Key physicochemical parameters include:

The compound’s liquid state at room temperature and moderate volatility make it suitable for solution-phase reactions . Its solubility in chloroform and limited water solubility align with applications in non-polar synthetic environments.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate its preparation:

-

Chloroethanol-Tert-Butyl Carbonate Reaction: Chloroethanol reacts with tert-butyl carbonate under acidic catalysis (e.g., H₂SO₄) at 0–5°C to minimize side reactions. Yields exceed 70% with optimized stoichiometry.

-

Carbonic Acid Derivative Route: Carbonic acid derivatives (e.g., phosgene analogs) are treated with 1-chloroethanol and tert-butanol in dichloromethane, yielding the ester after aqueous workup .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield (≥85%) and purity (>95%). Key process parameters include:

-

Temperature: 10–20°C to prevent thermal decomposition.

-

Catalysts: Heterogeneous acid catalysts (e.g., Amberlyst-15) for recyclability.

-

Purification: Distillation under reduced pressure (20–30 mmHg) to isolate the product.

Chemical Reactivity and Reaction Pathways

Nucleophilic Substitution

The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). For example:

This reactivity is exploited to synthesize pharmaceutical intermediates like cefotiam axetil .

Hydrolysis

Acidic or basic hydrolysis cleaves the ester bond, producing carbonic acid and tert-butanol:

Kinetic studies reveal pseudo-first-order behavior in basic conditions (k = 0.12 min⁻¹ at pH 12).

Oxidation and Reduction

-

Oxidation: Treating with KMnO₄ in acetone yields a ketone derivative (C₇H₁₁ClO₄).

-

Reduction: LiAlH₄ reduces the ester to a primary alcohol (C₇H₁₅ClO₂).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is critical in synthesizing:

-

Candesartan Cilexetil: An angiotensin receptor blocker (ARB) for hypertension .

-

Cefotiam Axetil: A prodrug cephalosporin antibiotic .

Its role as a protecting group for alcohols and amines during multi-step syntheses is well-documented .

Antimicrobial Activity

Recent studies highlight its efficacy against bacterial pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanistic investigations attribute this activity to membrane disruption and enzyme inhibition.

Material Science

The tert-butyl group enhances thermal stability in polymer matrices, making the compound a candidate for high-temperature adhesives and coatings.

Future Research Directions

-

Green Synthesis: Developing biocatalytic routes using lipases to reduce solvent waste.

-

Drug Delivery Systems: Investigating slow-release formulations using esterase-sensitive linkages.

-

Environmental Remediation: Photocatalytic degradation using TiO₂ nanoparticles to mitigate persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume